molecular formula C10H10N4S B4754587 4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE

4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE

Cat. No.: B4754587
M. Wt: 218.28 g/mol
InChI Key: KFOSVNKPFQUSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and pyridine rings. This unique combination of rings endows the compound with a variety of chemical and biological properties, making it a subject of interest in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,

Properties

IUPAC Name

3-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-6-14-9(8-2-4-11-5-3-8)12-13-10(14)15-7-1/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSVNKPFQUSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE
Reactant of Route 2
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE
Reactant of Route 3
Reactant of Route 3
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE
Reactant of Route 4
Reactant of Route 4
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE
Reactant of Route 5
Reactant of Route 5
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE
Reactant of Route 6
Reactant of Route 6
4-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}PYRIDINE

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